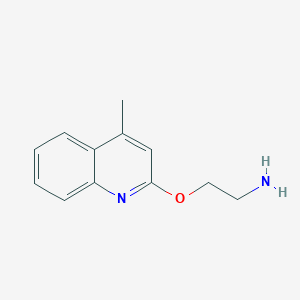

2-((4-Methylquinolin-2-yl)oxy)ethanamine

Beschreibung

2-((4-Methylquinolin-2-yl)oxy)ethanamine is a synthetic organic compound featuring a quinoline core substituted with a methyl group at the 4-position and an ethanamine-linked oxy group at the 2-position. Its synthesis typically involves coupling halogenated quinoline derivatives with ethanamine precursors under nucleophilic substitution or metal-catalyzed conditions.

Eigenschaften

Molekularformel |

C12H14N2O |

|---|---|

Molekulargewicht |

202.25 g/mol |

IUPAC-Name |

2-(4-methylquinolin-2-yl)oxyethanamine |

InChI |

InChI=1S/C12H14N2O/c1-9-8-12(15-7-6-13)14-11-5-3-2-4-10(9)11/h2-5,8H,6-7,13H2,1H3 |

InChI-Schlüssel |

YRXQPPBXAQPQDE-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC(=NC2=CC=CC=C12)OCCN |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 2-((4-Methylchinolin-2-yl)oxy)ethanamin beinhaltet typischerweise die Reaktion von 4-Methylchinolin mit einem geeigneten Ethanamin-Derivat. Eine übliche Methode ist die nucleophile Substitutionsreaktion, bei der 4-Methylchinolin in Gegenwart einer Base wie Natriumhydroxid mit 2-Chlorethanamin umgesetzt wird. Die Reaktion wird unter Rückflussbedingungen durchgeführt, um eine vollständige Umwandlung der Reaktanten in das gewünschte Produkt zu gewährleisten.

Industrielle Produktionsmethoden

In einem industriellen Umfeld kann die Produktion von 2-((4-Methylchinolin-2-yl)oxy)ethanamin effizientere und skalierbarere Verfahren beinhalten. Dies könnte die Verwendung von kontinuierlichen Fließreaktoren und optimierten Reaktionsbedingungen umfassen, um die Ausbeute zu maximieren und Nebenprodukte zu minimieren. Die Verwendung von Katalysatoren und fortschrittlichen Reinigungstechniken wie Chromatographie kann ebenfalls eingesetzt werden, um die Reinheit des Endprodukts zu gewährleisten.

Analyse Chemischer Reaktionen

Arten von Reaktionen

2-((4-Methylchinolin-2-yl)oxy)ethanamin kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann zu Chinolin-N-Oxid-Derivaten oxidiert werden.

Reduktion: Reduktionsreaktionen können den Chinolinring in Tetrahydrochinolin-Derivate umwandeln.

Substitution: Die Ethanamin-Einheit kann Substitutionsreaktionen mit verschiedenen Elektrophilen eingehen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und m-Chlorperbenzoesäure.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden typischerweise verwendet.

Substitution: Elektrophile wie Alkylhalogenide oder Acylchloride können in Substitutionsreaktionen verwendet werden.

Hauptprodukte, die gebildet werden

Oxidation: Chinolin-N-Oxid-Derivate.

Reduktion: Tetrahydrochinolin-Derivate.

Substitution: Verschiedene substituierte Ethanamin-Derivate, abhängig von dem verwendeten Elektrophil.

Wissenschaftliche Forschungsanwendungen

5. Wirkmechanismus

Der Wirkmechanismus von 2-((4-Methylchinolin-2-yl)oxy)ethanamin beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen und Signalwegen. In antimikrobiellen Anwendungen kann es beispielsweise die bakterielle DNA-Synthese hemmen, indem es bakterielle DNA-Gyrase und Topoisomerase IV angreift. In der Krebsforschung kann es die Apoptose in Krebszellen induzieren, indem es mit spezifischen Signalwegen und molekularen Zielstrukturen interagiert.

Wirkmechanismus

The mechanism of action of 2-((4-Methylquinolin-2-yl)oxy)ethanamine involves its interaction with specific molecular targets and pathways. For instance, in antimicrobial applications, it may inhibit bacterial DNA synthesis by targeting bacterial DNA gyrase and topoisomerase IV. In anticancer research, it may induce apoptosis in cancer cells by interacting with specific signaling pathways and molecular targets.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The compound belongs to a broader class of ethanamine derivatives with aryl or heteroaryl substitutions. Below is a comparative analysis of key analogues:

Table 1: Comparison of 2-((4-Methylquinolin-2-yl)oxy)ethanamine with Selected Analogues

Key Differences in Physicochemical Properties

- Boron-Containing Analogues: Compounds like P11 exhibit higher polarity due to the boron atom, which may enhance solubility but reduce membrane permeability compared to the all-carbon quinoline analogue .

- Halogenation : The bromine atom in 2-((5-Bromopyridin-3-yl)oxy)ethanamine hydrochloride increases molecular weight and may influence reactivity in further synthetic modifications .

Pharmacological and Functional Insights

- SOCE Inhibition : P11 demonstrates superior SOCE inhibition (IC₅₀ <1 µM) compared to other ethanamine derivatives, likely due to its dibenzothiophene-boryl group enabling strong interactions with Orai1 channels .

- Receptor Specificity: IIK7 and K185 () show high selectivity for melatonin MT2 receptors, a property absent in quinoline-based ethanamines, highlighting the role of isoindoloindole moieties in receptor targeting .

Challenges and Limitations

- Bioavailability: The quinoline derivative’s high hydrophobicity may limit aqueous solubility, necessitating formulation optimization for in vivo applications.

- Regulatory Hurdles : Psychoactive analogues (2C series) face strict regulatory restrictions, limiting their therapeutic development despite structural similarities .

Biologische Aktivität

2-((4-Methylquinolin-2-yl)oxy)ethanamine is a quinoline derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound exhibits various biological properties, including antimicrobial and neuroprotective activities, making it a subject of interest for further research.

Chemical Structure and Properties

The chemical structure of 2-((4-Methylquinolin-2-yl)oxy)ethanamine can be described as follows:

- IUPAC Name : 2-((4-Methylquinolin-2-yl)oxy)ethanamine

- Molecular Formula : C12H14N2O

- Molecular Weight : 202.25 g/mol

The presence of the quinoline moiety is significant as it contributes to the compound's biological activity through various mechanisms, including enzyme inhibition and interaction with receptor sites.

Antimicrobial Activity

Research indicates that quinoline derivatives, including 2-((4-Methylquinolin-2-yl)oxy)ethanamine, possess notable antimicrobial properties. A study highlighted that this compound demonstrated effective inhibition against a range of bacterial strains, suggesting its potential as an antimicrobial agent.

Neuroprotective Effects

In vitro studies have shown that 2-((4-Methylquinolin-2-yl)oxy)ethanamine may provide neuroprotective benefits. It has been evaluated for its ability to inhibit the cleavage of SNAP-25, a substrate associated with neurotoxicity in botulinum toxin (BoNT/A) exposure. The compound was found to extend the half-paralysis time in mouse hemidiaphragm assays, indicating its potential in mitigating the effects of neurotoxic agents .

Inhibition of Enzymatic Activity

The compound has been studied for its inhibitory effects on various enzymes. For instance, it has shown promising results as an inhibitor of lactate dehydrogenase (LDH), which is crucial in metabolic pathways. The IC50 values for related compounds indicate that modifications in the quinoline structure can significantly enhance inhibitory potency against LDH .

Study on Botulinum Toxin Inhibition

A significant study explored the efficacy of quinoline derivatives in counteracting the effects of BoNT/A. The results demonstrated that compounds similar to 2-((4-Methylquinolin-2-yl)oxy)ethanamine effectively extended muscle contraction times in ex vivo assays. This suggests that such compounds may have therapeutic applications in treating botulism .

| Compound | IC50 (μM) | Effect on Half-Paralysis Time |

|---|---|---|

| 2-((4-Methylquinolin-2-yl)oxy)ethanamine | TBD | Significant extension observed |

| Control Compound | >30 | Minimal effect |

Antimicrobial Evaluation

In another evaluation, 2-((4-Methylquinolin-2-yl)oxy)ethanamine was tested against various pathogens. The results indicated a broad spectrum of activity, particularly against Gram-positive bacteria, supporting its potential use as an antimicrobial agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.